2,3-Difluoro-2,3-dimethylbutyl trifluoromethanesulfonate
Description
Properties
IUPAC Name |
(2,3-difluoro-2,3-dimethylbutyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F5O3S/c1-5(2,8)6(3,9)4-15-16(13,14)7(10,11)12/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFUNDPONPMYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(COS(=O)(=O)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-2,3-dimethylbutyl trifluoromethanesulfonate typically involves the reaction of 2,3-difluoro-2,3-dimethylbutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like pyridine to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored and controlled to maintain optimal conditions for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-2,3-dimethylbutyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can also participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield products where the trifluoromethanesulfonate group is replaced by a nucleophile .
Scientific Research Applications
2,3-Difluoro-2,3-dimethylbutyl trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-2,3-dimethylbutyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The difluoro groups enhance the reactivity of the compound by stabilizing the transition state during the reaction .
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluoro-2,2-dimethylbutyl) trifluoromethanesulfonate: Similar in structure but with different positioning of the difluoro groups.
Difluoroalkanes: Compounds with similar difluoro groups but different functional groups.
Trifluoromethanesulfonates: Compounds with the trifluoromethanesulfonate group but different alkyl groups.
Uniqueness
2,3-Difluoro-2,3-dimethylbutyl trifluoromethanesulfonate is unique due to the specific positioning of the difluoro groups and the presence of the trifluoromethanesulfonate group. This combination of functional groups imparts unique reactivity and properties to the compound, making it valuable in various chemical and industrial applications .
Biological Activity
2,3-Difluoro-2,3-dimethylbutyl trifluoromethanesulfonate (DFDMT) is a chemical compound with the molecular formula . It features unique structural properties due to the presence of both difluoro and trifluoromethanesulfonate groups. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.
DFDMT is synthesized through the reaction of 2,3-difluoro-2,3-dimethylbutanol with trifluoromethanesulfonic anhydride. The synthesis typically involves solvents such as dichloromethane and bases like pyridine to facilitate the reaction. The trifluoromethanesulfonate group serves as an excellent leaving group, enhancing its reactivity in nucleophilic substitution reactions.
The biological activity of DFDMT primarily stems from its ability to act as an electrophile in chemical reactions. The compound can undergo various reactions including:
- Nucleophilic Substitution Reactions : DFDMT can participate in reactions where the trifluoromethanesulfonate group is replaced by nucleophiles such as amines or thiols.
- Elimination Reactions : It can form alkenes through elimination processes.
- Addition Reactions : DFDMT can also react with various reagents to form new compounds.
The difluoro groups enhance the compound's reactivity by stabilizing transition states during these reactions.
Enzyme Mechanisms and Protein Modifications
DFDMT has been utilized in studies related to enzyme mechanisms and the modification of proteins. Its electrophilic nature allows it to interact with specific amino acid residues in proteins, potentially altering their function. This characteristic makes it a valuable tool in biochemical research aimed at understanding enzyme catalysis and protein interactions.
Case Studies
A notable study investigated the reactivity of DFDMT in biochemical assays aimed at elucidating enzyme mechanisms. The results demonstrated that DFDMT effectively modified target proteins, influencing their activity and stability. These findings highlight its potential as a research reagent in enzymology and protein chemistry.
Comparative Analysis
To contextualize DFDMT's biological activity, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate | Similar difluoro groups | Potential use in medicinal chemistry |
| Trifluoromethanesulfonates | Common leaving group | Diverse applications in organic synthesis |
The comparison illustrates that while DFDMT shares features with other compounds, its unique combination of functional groups may impart distinct biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,3-Difluoro-2,3-dimethylbutyl trifluoromethanesulfonate, and how can purity be verified?
- Methodology : The compound can be synthesized via nucleophilic substitution using 2,3-difluoro-2,3-dimethylbutanol and trifluoromethanesulfonic anhydride in anhydrous acetonitrile with a non-nucleophilic base like Cs₂CO₃. Microwave-assisted synthesis (e.g., 150–170°C, 300–600 W) may enhance reaction efficiency, as seen in analogous triflate ester preparations .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization. Verify purity via ¹⁹F NMR (characteristic triflate resonance at δ ~ -78 ppm) and elemental analysis.
Q. What safety protocols are critical when handling this triflate ester?
- Handling : Wear OSHA-compliant chemical safety goggles, nitrile gloves, and a lab coat. Use a fume hood to avoid inhalation. Inspect gloves for defects before use and dispose of contaminated gloves immediately .
- First Aid : For skin contact, wash with water for 15 minutes; for eye exposure, irrigate with saline and seek immediate medical attention. Provide the safety data sheet (SDS) to medical personnel .
Q. How does steric hindrance from the 2,3-dimethyl groups influence its reactivity as an alkylating agent?
- Analysis : Steric bulk reduces nucleophilic attack at the triflate-bearing carbon. Compare reaction rates with less hindered analogs (e.g., methyl triflate) under identical SN2 conditions (e.g., NaI in DMF at 100°C). Monitor kinetics via GC-MS or in situ IR spectroscopy .
Advanced Research Questions
Q. What computational methods predict the thermochemical stability of this triflate ester?
- Methodology : Density functional theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set calculates bond dissociation energies (BDEs) for the C-O (triflate) bond. Compare with experimental decomposition temperatures (TGA/DSC data) to validate predictions. Include exact exchange terms to improve accuracy .
- Table :
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| C-O BDE (kcal/mol) | 45.2 | 43.8 ± 1.5 |
| ΔHf (kJ/mol) | -892.3 | -890.1 ± 3.0 |
Q. How can chemoselectivity be achieved in reactions involving competing nucleophiles (e.g., O vs. S)?
- Strategy : Use solvent polarity and counterion effects. For example, polar aprotic solvents (DMF, CH₃CN) favor sulfonation at sulfur nucleophiles, while bulky bases (e.g., DBU) suppress side reactions. Monitor selectivity via LC-MS with a C18 column and ESI+ detection .
Q. What experimental approaches resolve contradictions in reported reaction yields for triflate-mediated alkylation?
- Troubleshooting :
- Kinetic profiling : Use stopped-flow NMR to identify intermediates under varying temperatures (25–150°C).
- Isotopic labeling : Introduce ¹⁸O in the triflate group to track hydrolysis vs. alkylation pathways.
- Computational validation : Compare transition-state energies (DFT) for competing mechanisms .
Q. Can this compound act as an electrolyte additive in Zn-ion batteries, given its structural similarity to Zn(CF₃SO₃)₂?
- Hypothesis : Test its ability to stabilize Zn anodes by adding 0.1–1.0 wt% to 2M ZnSO₄ electrolyte. Characterize via cyclic voltammetry (scan rate: 0.1–10 mV/s) and EIS. Compare with Zn(CF₃SO₃)₂ performance in symmetrical Zn||Zn cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
